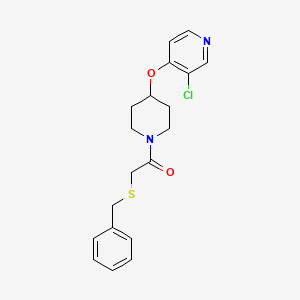

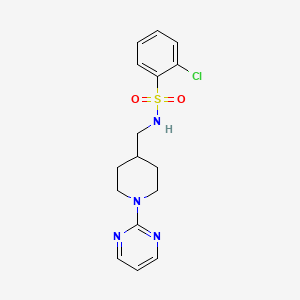

2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

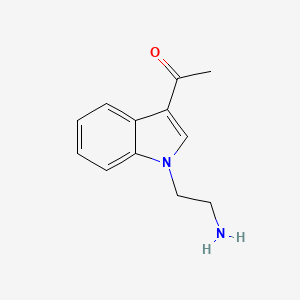

The compound “2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone” is a complex organic molecule. It contains several functional groups, including a benzylthio group, a piperidinyl group, and a chloropyridinyl group. These groups are common in many bioactive molecules, suggesting that this compound may have potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic properties of its functional groups, such as the aromaticity of the benzyl group, the basicity of the piperidine ring, and the reactivity of the chloropyridine group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the benzylthio group might undergo oxidation reactions, the piperidine ring might participate in acid-base reactions, and the chloropyridine group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzylthio group could increase its lipophilicity, the piperidine ring might influence its basicity, and the chloropyridine group could affect its reactivity .Applications De Recherche Scientifique

Synthesis and Reactivity

The compound is involved in the synthesis of various chemical structures, illustrating its versatility in chemical reactions. For instance, it participates in [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and 1-benzopyrano[2,3-c:3,4-c']dipyrrolidines. These reactions exhibit diastereoselectivity and can lead to the formation of novel hexahydrochromeno[2,3-c:3,4-c']dipyrrole tetracyclic systems under specific conditions (Sosnovskikh et al., 2014).

Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives like 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and their analogs have shown variable and modest activity against certain strains of bacteria and fungi (Patel et al., 2011).

Antibacterial Activity

Compounds derived from 2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone have been assessed for their antibacterial properties. The synthesis and microwave-assisted reactions of certain piperidine containing pyrimidine imines and thiazolidinones, derivatives of the compound, have demonstrated appreciable antibacterial activity (Merugu et al., 2010).

Structural Studies

The compound and its derivatives have been involved in structural studies to understand their molecular configuration and interactions. Investigations into hydrogen-bonding patterns in enaminones related to this compound have revealed intricate intra- and intermolecular hydrogen bonding, contributing to the understanding of molecular structures and stability (Balderson et al., 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-benzylsulfanyl-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2S/c20-17-12-21-9-6-18(17)24-16-7-10-22(11-8-16)19(23)14-25-13-15-4-2-1-3-5-15/h1-6,9,12,16H,7-8,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZRBBSTUKAQHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

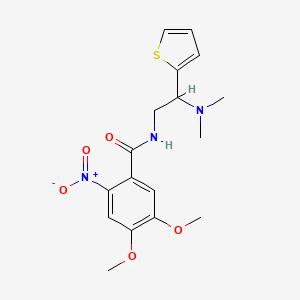

![N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2643078.png)

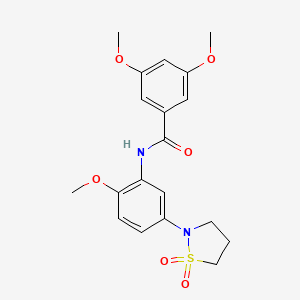

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2643086.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643091.png)

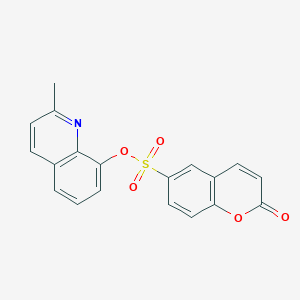

![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)

![N-(4-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2643098.png)